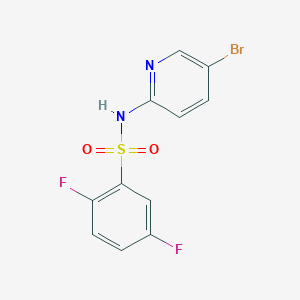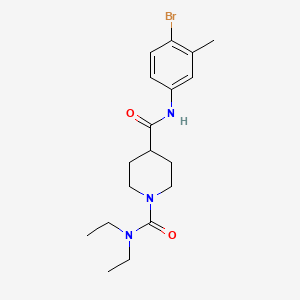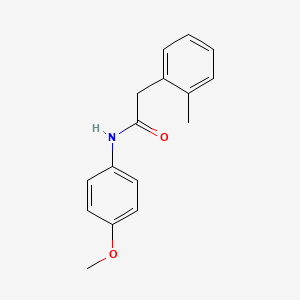
N-(5-bromo-2-pyridinyl)-2,5-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2,5-difluorobenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BPTES, which is an abbreviation for its chemical name. BPTES is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. The inhibition of glutaminase by BPTES has been shown to have significant effects on cellular metabolism and has potential applications in cancer research.
Mecanismo De Acción
BPTES inhibits glutaminase by binding to its active site, thereby preventing the conversion of glutamine to glutamate. Glutaminase plays a critical role in cellular metabolism, and its inhibition by BPTES has been shown to have significant effects on cellular metabolism and cell proliferation.
Biochemical and Physiological Effects
BPTES has been shown to have significant effects on cellular metabolism and cell proliferation. Its inhibition of glutaminase has been shown to induce apoptosis in cancer cells. BPTES has also been shown to have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES has several advantages as a research tool. It is a potent and selective inhibitor of glutaminase, and its effects on cellular metabolism are well-established. However, BPTES has several limitations as well. It is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its effects on cellular metabolism are complex and may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for the study of BPTES. One area of research is the development of new and more efficient synthesis methods for BPTES. Another area of research is the identification of new applications for BPTES, such as its potential use in the treatment of metabolic disorders. Additionally, the development of new and more potent inhibitors of glutaminase may lead to the discovery of new therapeutic agents for the treatment of cancer.
Métodos De Síntesis
BPTES can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and expertise. Several different methods have been proposed for the synthesis of BPTES, including the use of palladium-catalyzed cross-coupling reactions and the use of metal-free coupling reactions.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an important enzyme in cancer cells, and its inhibition by BPTES has been shown to have significant effects on cellular metabolism. BPTES has been shown to induce apoptosis in cancer cells, and it has been proposed as a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2O2S/c12-7-1-4-11(15-6-7)16-19(17,18)10-5-8(13)2-3-9(10)14/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAFZVMEMNOPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)

![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5350843.png)

![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)
![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxybenzyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5350918.png)